4-Chloro-1H-1,2,3-triazole
Overview
Description
4-Chloro-1H-1,2,3-triazole is a derivative of triazole, a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . Triazoles are known for their ability to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest in many studies . Various synthetic approaches have been developed, including the use of 3-amino-1,2,4-triazole . These methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
Triazoles are planar molecules with unique structure and properties . The C-N and N-N distances fall into a narrow range, consistent with the aromaticity . Triazoles can exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazoles are known to undergo various chemical reactions. For instance, 3-amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Physical and Chemical Properties Analysis
Triazoles are stable compounds and interact with biological targets by forming hydrogen bonds; therefore, they represent important scaffolds in drug discovery . They are amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution .Scientific Research Applications
Synthesis and Biological Activity
4-Chloro-1H-1,2,3-triazole derivatives exhibit a range of biological activities. Coghi et al. (2021) synthesized 4-amino-7-chloro-based [1,2,3]-triazole hybrids, which were screened against various normal and cancer cell lines. The pharmacokinetic properties of these compounds were also investigated (Coghi et al., 2021).
Supramolecular and Coordination Chemistry
The nitrogen-rich triazole, including this compound, is known for its diverse supramolecular interactions. Schulze & Schubert (2014) discussed its applications in supramolecular and coordination chemistry, emphasizing its role in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Corrosion Inhibition
Triazole derivatives, including this compound, have been explored for corrosion inhibition. Li et al. (2007) synthesized triazole derivatives as inhibitors for mild steel corrosion in acid media. They found these compounds to be effective, adhering to Langmuir adsorption isotherm (Li et al., 2007).
Polymer Electrolyte Membranes
1H-1,2,3-triazoles have been used to enhance proton conduction in polymer electrolyte membranes (PEM). Zhou et al. (2005) reported that membranes containing 1H-1,2,3-triazole showed significantly greater conductivities compared to other polymers in this application (Zhou et al., 2005).
Green Chemistry Applications
1,2,3-Triazoles, including the 4-chloro variant, have significant applications in green chemistry. Gonnet et al. (2021) emphasized their synthesis under green chemistry conditions, highlighting their pharmaceutical and biological relevance (Gonnet et al., 2021).
Drug Discovery
The role of 1,2,3-triazoles in drug discovery, including click chemistry applications, is notable. Kolb & Sharpless (2003) discussed how triazoles, through their high degree of dependability and specificity, significantly contribute to drug discovery (Kolb & Sharpless, 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-chloro-2H-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGFIINCQJDWNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311190 | |
Record name | 5-Chloro-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40964-55-4 | |
Record name | 5-Chloro-1H-1,2,3-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40964-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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